Product packaging for Lycurim(Cat. No.:CAS No. 2507-27-9)

Lycurim

Cat. No.: B1194340
CAS No.: 2507-27-9
M. Wt: 556.7 g/mol
InChI Key: GVGQCYUPOSBDAT-BUQWBUBUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lycurim, also known as ritosulfan, is a bifunctional alkylating agent with the chemical name 1,4-bis(2-methylsulfonyloxyethylamino) butane . Its primary research application is in the field of oncology, particularly for investigating the mechanisms and efficacy of combination chemotherapy . Studies on rat hepatoma 3924A cells have demonstrated that this compound is cytotoxic to both exponentially growing and plateau-phase cells, indicating its broad activity against proliferating and quiescent cancer cell populations . The compound's mechanism of action is multifaceted; it functions not only as an alkylating agent but also inhibits the activity of the enzyme transaldolase, which is part of the pentose phosphate pathway . Research has shown significant synergistic effects when this compound is combined with other antineoplastic agents. For instance, when used with the ribonucleotide reductase inhibitor 3,4,5-trihydroxybenzohydroxamic acid (VF 122), this compound produced synergistic killing of hepatoma cells in a time-dependent manner . Furthermore, synergistic interaction has been documented between this compound and the antimetabolite pyrazofurin on hepatoma 3924A cells in culture . This makes this compound a valuable tool compound for researching combination treatment regimens and overcoming drug resistance in experimental models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H32N2O14S4 B1194340 Lycurim CAS No. 2507-27-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2507-27-9

Molecular Formula

C12H32N2O14S4

Molecular Weight

556.7 g/mol

IUPAC Name

2-[[(2S,3R)-2,3-dihydroxy-4-(2-methylsulfonyloxyethylamino)butyl]amino]ethyl methanesulfonate;methanesulfonic acid

InChI

InChI=1S/C10H24N2O8S2.2CH4O3S/c1-21(15,16)19-5-3-11-7-9(13)10(14)8-12-4-6-20-22(2,17)18;2*1-5(2,3)4/h9-14H,3-8H2,1-2H3;2*1H3,(H,2,3,4)/t9-,10+;;

InChI Key

GVGQCYUPOSBDAT-BUQWBUBUSA-N

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)OCCNCC(C(CNCCOS(=O)(=O)C)O)O

Isomeric SMILES

CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)OCCNC[C@H]([C@H](CNCCOS(=O)(=O)C)O)O

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)OCCNCC(C(CNCCOS(=O)(=O)C)O)O

Other CAS No.

2507-27-9

Synonyms

dimesylerythritol
lycurim
lykurim
R-74
ritosulfan
ritrosulfan
ritrosulfan, (R*,S*)-isomer, 14C-labeled
ritrosulfan, dihydrochloride, (R*,S*)-isomer
ritrosulfan, dimethanesulfonate, (R*,S*)-isome

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Lycurim

Established Synthetic Routes for Lycurim Production

While this compound has been recognized and marketed as a cytostatic agent, particularly developed by the Institute for Drug Research (IDR) in Hungary between 1953 and 1983, detailed, explicit synthetic routes for its industrial production are not widely available in the public domain nm.gov. Some historical references indicate that the specifics of its synthesis were intended for publication elsewhere google.com. The complex nature of this compound, being a derivative of erythritol (B158007), suggests that its synthesis involves intricate organic chemical transformations, likely building upon carbohydrate chemistry.

Based on its chemical name, 1,4-di(2'-methanesulfonyloxyethylamino)-1,4-dideoxymesoerythritol dimethane sulfonate, meso-erythritol is a highly probable precursor for this compound synthesis. The structure indicates that the hydroxyl groups of erythritol would undergo derivatization, likely involving amination and subsequent mesylation (formation of methanesulfonate (B1217627) esters). However, the precise sequence of reactions, including the introduction of the aminoethyl groups and the subsequent mesylation, along with any necessary protection and deprotection steps, is not detailed in the available literature researchgate.netgoogle.comnm.gov.

Specific reaction pathway elucidation and optimization studies for this compound's synthesis are not described in the provided search results. The development of such a complex molecule for therapeutic use typically involves extensive research into reaction conditions, yield optimization, and purification processes to ensure product purity and scalability.

Novel Synthetic Approaches to this compound and Analogues

The exploration of novel synthetic approaches for complex molecules like this compound and its analogues often aims to improve efficiency, selectivity, and environmental impact.

Given that this compound is a derivative of erythritol, a sugar alcohol, stereochemistry is an inherent and crucial aspect of its structure. Stereoselective synthesis is vital for producing specific enantiomers or diastereomers, which often possess distinct biological activities googleapis.com. General strategies in stereoselective synthesis include the use of chiral starting materials (chiral pool synthesis), resolution of racemic mixtures, chiral auxiliaries, and enantioselective catalysis googleapis.com. While the provided information does not detail specific stereoselective pathways developed for this compound, the synthesis of sugar derivatives frequently employs methods to control or maintain the desired stereochemical configuration googleapis.com. For instance, methods for regioselective and stereoselective synthesis of various organic compounds, including those involving cyclic intermediates or palladium-catalyzed reactions, are continually being developed in organic chemistry.

Green chemistry principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include maximizing atom economy, using safer solvents and reagents, utilizing renewable feedstocks, and employing catalysis. In pharmaceutical synthesis, there is a growing emphasis on implementing these principles to minimize waste, reduce energy consumption, and decrease environmental impact. Although specific applications of green chemistry principles to this compound's synthesis are not explicitly documented in the provided search results, the broader trend in drug manufacturing is towards more sustainable and environmentally benign processes. This includes advancements in biocatalysis and the development of eco-friendly solvents.

Chemical Reactivity and Hydrolysis Kinetics of this compound

This compound (Ritrosulfan) is known for its rapid hydrolysis in aqueous solutions, leading to the formation of inactive products researchgate.netgoogle.comnm.govnih.govdokumen.pub. This hydrolytic instability is a significant characteristic of the compound. Studies have shown that the concentration of its alkylating compound(s) decreases by approximately 80% within 10 minutes when dissolved in saline google.comnm.govnih.govdokumen.pub.

The hydrolysis of this compound in aqueous media follows a second-order reaction researchgate.netgoogle.com. Kinetic studies have determined specific rate constants for this process.

Table 1: Hydrolysis Kinetic Parameters of this compound in Aqueous Solutions

ParameterValue (µmol/ml/min)Reference
First-order rate constant (k1)9.82 × 10⁻² researchgate.netgoogle.com
Second-order rate constant (k2)1.76 × 10⁻² researchgate.netgoogle.com
k1 (measured with DDTC trapping)2.61 × 10⁻¹ researchgate.netgoogle.com
k2 (measured with DDTC trapping)4.76 × 10⁻² researchgate.netgoogle.com

The measurement of alkylating compounds often involves chemical trapping with N,N-diethyldithiocarbamic acid (DDTC) researchgate.netgoogle.com. The rapid decay of this compound's alkylating capacity suggests the formation of an intermediate, possibly an ethyleneimine derivative, followed by slower degradation of other intermediary products nih.gov. This short half-life of alkylating activity makes this compound particularly relevant for intracavitary applications, where localized activity is desired with minimal systemic exposure nm.govnih.govdokumen.pub.

Investigation of Hydrolytic Degradation Mechanisms

This compound is notably characterized by its rapid hydrolytic degradation in aqueous solutions, yielding inactive products. fishersci.cafishersci.caamericanelements.comsigmaaldrich.com This degradation process is described as a second-order reaction. fishersci.casigmaaldrich.com Research indicates a significant decrease in the concentration of the active alkylating compound(s), with approximately 80% degradation occurring within 10 minutes following dissolution in saline. fishersci.caamericanelements.com

The kinetics of this compound's hydrolysis have been investigated, revealing specific rate constants for its degradation in aqueous media. For the hydrolysis leading to inactive products, the rate constants are k1 = 9.82 × 10^-2 µmol/ml/min and k2 = 1.76 × 10^-2 µmol/ml/min. fishersci.casigmaaldrich.com

To monitor the concentrations of the parent compound and its alkylating intermediate(s), chemical trapping methods employing N,N-diethyldithiocarbamic acid (DDTC) have been utilized. fishersci.casigmaaldrich.com The reaction rates observed with DDTC trapping are higher, with k1 = 2.61 × 10^-1 µmol/ml/min and k2 = 4.76 × 10^-2 µmol/ml/min, indicating the efficiency of this method for detecting the active species. fishersci.casigmaaldrich.com

Table 1: Hydrolytic Degradation Rate Constants of this compound in Aqueous Media

Reaction TypeRate Constant (k1) [µmol/ml/min]Rate Constant (k2) [µmol/ml/min]
Hydrolysis to Inactive Products9.82 × 10^-21.76 × 10^-2
Chemical Trapping with N,N-Diethyldithiocarbamic Acid2.61 × 10^-14.76 × 10^-2

Influence of Environmental Parameters on this compound Stability

The stability of this compound is significantly influenced by its immediate environment, particularly the presence of water. Its rapid hydrolysis in aqueous solutions underscores water content as a critical environmental parameter affecting its integrity. fishersci.cafishersci.caamericanelements.comsigmaaldrich.com

Beyond aqueous conditions, there is an indication that this compound may undergo transformation through photochemical reactions. Observations from studies involving "PMD_UV_ON treatment" suggest that this compound can form transformation products under such conditions, implying that exposure to light, specifically UV radiation, could be another environmental factor affecting its stability. googleapis.com However, detailed research findings specifically on the impact of other environmental parameters such as varying pH levels or temperature ranges on this compound's degradation kinetics are not extensively detailed in the provided information.

Molecular Mechanisms and Biochemical Interactions of Lycurim

Lycurim as an Alkylating Agent: Molecular Interactions

As a bifunctional alkylating agent, this compound's mechanism of action involves the formation of covalent linkages with electron-rich sites on macromolecules, which is fundamental to its biochemical effects. researchgate.net

Alkylating Activity with Cellular Macromolecules

The alkylating activity of this compound is characterized by its reaction with various nucleophilic sites within the cell. This reactivity is a key aspect of its molecular interactions. While direct studies detailing the full range of this compound's macromolecular targets are limited, the behavior of similar alkylating agents suggests that it can interact with essential cellular components, including nucleic acids and proteins. The formation of covalent bonds with these macromolecules can disrupt their normal functions.

Formation and Characterization of DNA and Protein Adducts

The interaction of this compound with DNA is a critical aspect of its activity. Alkylating agents are known to form adducts with DNA bases. Studies on related compounds have identified the formation of adducts at the guanine (B1146940) and adenine (B156593) residues of DNA. huon.hu It is plausible that this compound follows a similar pattern, forming adducts that can interfere with DNA replication and transcription.

The characterization of specific DNA and protein adducts formed by this compound is not extensively detailed in the available scientific literature. However, the general mechanism of alkylating agents involves the covalent attachment of alkyl groups to nucleophilic sites on these molecules. For DNA, these sites include the nitrogen and oxygen atoms on the purine (B94841) and pyrimidine (B1678525) bases. For proteins, nucleophilic amino acid residues such as cysteine, histidine, and lysine (B10760008) are potential targets for adduction. The formation of these adducts can alter the structure and function of these critical cellular components.

Cellular and Subcellular Responses to this compound Exposure

The molecular interactions of this compound trigger a variety of cellular responses, including the modulation of biochemical pathways and effects on cell cycle progression and apoptosis.

Modulation of Biochemical Pathways by this compound

The specific biochemical pathways modulated by this compound are not extensively elucidated in the available research. However, as an alkylating agent that damages DNA, it is likely to activate DNA damage response (DDR) pathways. These pathways involve a complex network of proteins that detect DNA lesions, signal their presence, and mediate DNA repair or, if the damage is too severe, trigger apoptosis. The activation of the DDR can lead to cell cycle arrest, providing time for the cell to repair the DNA damage before proceeding with cell division.

Effects on Cell Cycle Progression and Apoptosis Pathways (In Vitro Studies)

In vitro studies have provided some insights into the effects of this compound on the cell cycle. It has been described as a cycle-specific drug. The sensitivity of cells to this compound appears to be dependent on the phase of the cell cycle and the concentration of the compound.

ConcentrationCell Cycle Phase SensitivityOutcome
LowEarly G1 phaseIncreased sensitivity to cell killing
HighEntire cell cycleCell killing throughout all phases

This table summarizes the observed effects of this compound on the cell cycle in vitro, indicating its concentration-dependent and cell cycle-specific activity.

At lower concentrations, cells are most susceptible during the early G1 phase. However, at higher concentrations, this compound is effective in inducing cell death throughout the entire cell cycle. This suggests that at different dose levels, this compound may engage different cellular mechanisms to exert its effects. The induction of apoptosis, or programmed cell death, is a common outcome of extensive DNA damage that cannot be repaired. While it is established that alkylating agents can induce apoptosis, the specific apoptotic pathways activated by this compound have not been detailed in the reviewed scientific literature.

Interaction with Key Enzymatic Systems

As a bifunctional alkylating agent, the primary molecular mechanism of this compound involves the formation of covalent bonds with nucleophilic groups in cellular macromolecules. This activity directly impacts various enzymatic systems, primarily those involved in DNA replication, repair, and cellular detoxification.

DNA Polymerases and Repair Enzymes: The principal cytotoxic action of alkylating agents like this compound stems from the alkylation of DNA bases, most notably the N7 position of guanine oncohemakey.comslideshare.net. This creates DNA adducts that distort the helical structure. When DNA polymerases attempt to replicate the damaged template, these adducts can stall the replication fork, leading to single- and double-strand breaks slideshare.netyoutube.com. This damage subsequently activates a complex cascade of DNA repair enzymes. While specific studies on this compound are limited, the response to the DNA damage it causes would invariably involve enzymes central to pathways such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), which recognize and remove the alkylated bases to maintain genomic integrity. The efficacy of this compound is thus intrinsically linked to the cell's capacity to repair the DNA lesions it induces.

Metabolizing Enzymes (Cytochrome P450): Certain alkylating agents require metabolic activation to form their reactive intermediates. This is often carried out by the cytochrome P450 (CYP) family of enzymes in the liver mdpi.comnih.gov. While some agents are active in their parent form, others, like cyclophosphamide, are prodrugs that must be metabolized to exert their alkylating effect oncohemakey.commdpi.comnih.gov. The specific CYP isozymes involved in the metabolism of this compound have not been extensively detailed in the available literature, but this represents a potential key step in its biochemical pathway.

Synergistic and Antagonistic Interactions of this compound with Other Chemical Entities (In Vitro)

The efficacy of alkylating agents can be significantly modified when used in combination with other compounds. In vitro studies provide a controlled environment to dissect these interactions, revealing synergistic (enhanced effect) or antagonistic (reduced effect) relationships.

Combinatorial Biochemical Effects

A notable example of this compound's combinatorial effects is its interaction with the antimetabolite Pyrazofurin (PF) on rat hepatoma 3924A cells. Research has demonstrated a synergistic relationship between these two compounds, where the combined cell-kill effect is greater than the sum of their individual effects nih.govnih.gov.

The nature of this interaction is highly dependent on the experimental conditions, including drug concentration, duration of exposure, and the proliferative state of the cancer cells. For instance, synergistic killing was observed when exponentially growing hepatoma cells were treated with the IC50 concentrations of both this compound and Pyrazofurin nih.gov. However, in plateau-phase (non-proliferating) cells, the interaction was merely additive (summation) nih.gov.

The following interactive data table summarizes the findings from a key in vitro study on the combination of this compound and Pyrazofurin on proliferating hepatoma 3924A cells.

Compound(s)Treatment DurationConcentrationObserved Effect on Proliferating Cells
This compound (LY) + Pyrazofurin (PF)7 days0.016 µM (LY) + 0.085 µM (PF)Synergistic cell kill
This compound (LY) + Pyrazofurin (PF)2 hours1 µM (LY) + 20 µM (PF)Synergistic killing action
This compound (LY) + Pyrazofurin (PF)Not Specified0.3 µM (LY) + 1 µM (PF)Summation (Additive effect)

Data derived from studies on rat hepatoma 3924A cells in culture nih.govnih.gov. The IC50 is the concentration of a drug that gives half-maximal response.

Mechanistic Basis of Enhanced or Attenuated Activities

The mechanistic underpinning of the synergy between this compound and Pyrazofurin lies in their distinct but complementary modes of action and their differential effects on the cell cycle.

This compound, as an alkylating agent, is a cell cycle-specific drug that exerts its effects across multiple phases, particularly in G1, early and mid-S, and M phases nih.gov. It directly damages DNA, which can arrest cell cycle progression and induce cell death.

Pyrazofurin, on the other hand, is an antimetabolite that primarily targets cells in the logarithmic phase of growth nih.gov. Antimetabolites interfere with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cells pharmacyfreak.comslideshare.net.

Derivatization and Structure Activity Relationship Sar Studies of Lycurim

Elucidation of Structure-Activity Relationships

Correlations Between Molecular Structure and Biochemical EfficacyStructure-activity relationship studies have revealed critical insights into the features of the lycorine scaffold necessary for its biological effects. For example, studies on the antiplasmodial activity of lycorine derivatives have shown that the presence of free hydroxyl groups at C-1 and C-2, or their esterification into acetates or isobutyrates, is crucial for activity. Furthermore, the integrity of the double bond between C-2 and C-3 has been identified as important for its efficacy.

Below is a table summarizing the impact of certain structural modifications on the biological activity of lycorine derivatives:

Modification SiteType of ModificationImpact on Biological Activity
C1 and C2 Hydroxyl GroupsEsterificationCan enhance or decrease activity depending on the ester group
C2-C3 Double BondSaturationGenerally leads to a decrease in activity
Methylenedioxy GroupReplacement with hydroxyl or acetate groupsCan modulate activity
Nitrogen AtomSubstitution with a methyl groupInfluences activity in secolycorine derivatives

Identification of Pharmacophoric Features for Target InteractionThe pharmacophore of lycorine, which represents the essential three-dimensional arrangement of functional groups required for biological activity, has been partially elucidated. Key features include the hydrogen bond donor and acceptor capabilities of the hydroxyl groups, the hydrophobic regions of the aromatic rings, and the overall rigid tetracyclic structure. These features are believed to be critical for the interaction of lycorine and its derivatives with their biological targets, which include inhibiting protein synthesis and inducing apoptosis in cancer cells.

Should the query be about "Lycorine" or another compound, please provide the corrected name to receive a detailed and accurate article.

Based on a thorough review of scientific databases and search results, the chemical compound “Lycurim” does not appear to be a recognized or documented substance. Consequently, generating a scientifically accurate article with detailed, factual research findings as requested is not possible.

The search for “this compound” and its analytical methodologies consistently yields no relevant results for a compound of this name. It is possible that "this compound" may be a novel, not-yet-published compound, a proprietary name not in the public domain, a hypothetical molecule, or a misspelling of a different compound, such as "Lycorine," which is an alkaloid with established analytical methods.

To fulfill the request for a scientifically accurate and authoritative article, a valid, recognized chemical compound is required. Without verifiable scientific literature on "this compound," any generated content would be speculative and would not meet the standards of accuracy and factual reporting.

Advanced Analytical Methodologies for Lycurim Research

Immunoassays and Biological Detection Methods for Lycurim and Adducts

Antibody-Based Detection of this compound-Protein Adducts

The covalent binding of reactive small molecules like this compound to cellular proteins can lead to the formation of protein adducts. These adducts can serve as important biomarkers for assessing compound exposure and understanding mechanisms of action. The development of specific antibodies that recognize these this compound-protein adducts is a sophisticated analytical approach for their detection and quantification. This methodology, while not yet widely documented specifically for this compound, is based on established principles of immunology for the detection of haptens—small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. creative-biolabs.comcreative-biolabs.comresearchgate.net

The general strategy for developing antibodies against small molecule-protein adducts involves several key steps. creative-biolabs.comcreative-biolabs.com Initially, this compound or a reactive metabolite would be conjugated to a carrier protein, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA), to create an immunogen. creative-biolabs.com This immunogenic conjugate is then used to immunize host animals (e.g., rabbits or mice) to stimulate the production of polyclonal or monoclonal antibodies, respectively. The resulting antibodies would be specific for the this compound-adducted protein, recognizing the unique epitope formed by the small molecule bound to the amino acid residues of the protein.

Once developed, these antibodies can be employed in a variety of immunoassay formats for the sensitive and specific detection of this compound-protein adducts in biological samples. nih.govnih.govacs.org These formats include Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, and immunohistochemistry. ELISA offers a high-throughput method for quantifying adduct levels in samples like plasma or cell lysates. Western blotting can be used to identify specific proteins that have been modified by this compound. Immunohistochemistry would allow for the visualization of adduct distribution within tissues, providing valuable spatial information.

The table below outlines a hypothetical framework for the development and application of antibody-based methods for this compound-protein adduct detection, based on established principles for other small molecules. nih.gov

Phase Methodology Objective Key Considerations
Immunogen Preparation Conjugation of this compound to a carrier protein (e.g., KLH).To create an immunogenic molecule that can elicit an antibody response against the this compound adduct.The choice of carrier protein and the conjugation chemistry are critical for preserving the epitope of the adduct.
Antibody Production Immunization of host animals and subsequent hybridoma technology for monoclonal antibodies or serum purification for polyclonal antibodies.To generate antibodies with high affinity and specificity for this compound-protein adducts.Monoclonal antibodies offer higher specificity and batch-to-batch consistency.
Antibody Characterization Screening of antibodies for their ability to bind to this compound-adducted proteins using techniques like ELISA and Western blotting.To select for antibodies with the desired specificity and sensitivity.Cross-reactivity with the unconjugated protein and the free small molecule should be assessed.
Assay Development Optimization of immunoassay conditions (e.g., antibody concentration, incubation times, detection reagents).To develop a robust and reliable assay for the detection and quantification of this compound-protein adducts.The assay should be validated for its accuracy, precision, and sensitivity.
Application Use of the developed immunoassay to analyze biological samples from in vitro or in vivo studies.To measure the levels of this compound-protein adducts as biomarkers of exposure and effect.Sample preparation is crucial to ensure the stability and recovery of the adducts.

Cell-Based Assays for Biochemical Activity Assessment

Cell-based assays are indispensable tools for evaluating the biochemical activity of compounds like this compound in a biologically relevant context. nih.govnih.govnih.gov These assays provide insights into a compound's effects on cellular processes such as proliferation, viability, and DNA integrity. nih.govbaseclick.euaffiassay.com Given that this compound is an alkylating agent, cell-based assays are particularly useful for characterizing its cytotoxic and genotoxic effects. nih.govnih.govresearchgate.net

A variety of cell-based assays can be employed to assess the biochemical activity of this compound. Cytotoxicity assays, such as the MTT or XTT assays, measure the metabolic activity of cells as an indicator of cell viability. baseclick.euaffiassay.comsigmaaldrich.com A decrease in metabolic activity in the presence of this compound would indicate a cytotoxic effect. Cell proliferation assays, which can be performed using techniques like direct cell counting or assays that measure DNA synthesis (e.g., BrdU incorporation), are used to determine the effect of the compound on cell growth. nih.govcreative-biolabs.comutrgv.edu Inhibition of cell proliferation is a key characteristic of many anticancer agents.

Furthermore, as an alkylating agent, this compound is expected to induce DNA damage. nih.govnih.govoncohemakey.com DNA damage assays, such as the comet assay or assays that measure the phosphorylation of histone H2AX (γ-H2AX), can be used to quantify the extent of DNA damage caused by this compound. frontiersin.orgyoutube.com These assays provide mechanistic insights into the compound's mode of action.

Research findings from in vitro studies on hepatoma cell lines have provided data on the cytotoxic effects of this compound. For instance, studies have determined the mean lethal dose (LD50) of this compound in different hepatoma cell lines, demonstrating its potent cytotoxic activity. nih.gov One study reported an LD50 of 8.1 x 10⁻⁸ M for a 6-hour treatment in the sensitive hepatoma 8999 cell line. nih.gov In contrast, the more rapidly growing and less differentiated hepatoma 3924A cell line was found to be tenfold less sensitive. nih.gov Another study investigating the synergistic effects of this compound with other agents reported IC50 concentrations for this compound in hepatoma 3924A cells, further quantifying its biochemical activity. nih.gov

The following table summarizes key cell-based assays and presents illustrative data based on published findings for this compound's effect on hepatoma cell lines. nih.govnih.gov

Assay Type Cell Line Endpoint Measured Illustrative Finding
Cytotoxicity Assay Hepatoma 8999Cell Survival (LD50)8.1 x 10⁻⁸ M (6-hour treatment) nih.gov
Cytotoxicity Assay Hepatoma 3924ACell Survival (LD50)~8.1 x 10⁻⁷ M (tenfold less sensitive than Hepatoma 8999) nih.gov
Cell Proliferation Assay Hepatoma 3924AInhibition of Proliferation (IC50)0.016 µM (7-day treatment) nih.gov
Cell Cycle Analysis Synchronized Hepatoma 3924ACell Cycle Phase SensitivityCells most sensitive in early G1 phase at 0.1 µM. At 5 µM, cell kill observed throughout the cell cycle, especially in G1, early and mid S, and M phases. nih.gov

Despite a comprehensive search for the chemical compound "this compound," also known as Ritrosulfan or 1,4-di-(methylsulfonyloxy-ethylamino)-1,4-dideoxy-ms-erythritol, there is a significant lack of publicly available scientific literature pertaining to its theoretical and computational studies.

Specifically, detailed research findings on the following topics, as requested in the article outline, could not be located in the public domain:

Quantum Chemical Calculations on this compound Reactivity: No specific studies on its electronic structure analysis, reactivity prediction, or transition state modeling were found.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions: Information regarding the prediction of its binding affinities with biomolecules or its conformational analysis and dynamic behavior in biological environments is not available.

In Silico Prediction of Biochemical Pathways and Fate: There are no accessible studies detailing the computational prediction of its biochemical pathways.

While this compound is mentioned in some literature as an anti-cancer agent, the in-depth theoretical and computational research required to populate the requested article sections is not present in the available search results. Therefore, it is not possible to generate the requested article with the specified level of scientific detail and adherence to the provided outline.

Theoretical and Computational Studies of Lycurim

In Silico Prediction of Biochemical Pathways and Fate

Computational Modeling of Biotransformation Pathways

No data available.

Simulation of Environmental Degradation Mechanisms

No data available.

Future Directions and Emerging Research Avenues for Lycurim

Q & A

Q. What experimental models are most suitable for studying Lycurim’s cytotoxic mechanisms?

Methodological Answer: this compound’s alkylating properties are best studied in in vitro models such as rat hepatoma 3924A cells (used in foundational studies to assess cytotoxicity in both proliferating and plateau-phase cells) . Key steps include:

  • Cell culture optimization : Maintain controlled conditions (e.g., nutrient availability, hypoxia) to replicate tumor microenvironments.
  • Dosage calibration : Use dose-response curves to identify IC50 values, accounting for this compound’s dual inhibition of ribonucleotide reductase and transaldolase .
  • Validation : Pair cytotoxicity assays (e.g., MTT) with enzymatic activity tests to confirm target inhibition.

Table 1 : Common in vitro models for this compound studies

Model TypeApplicationKey Metrics
Hepatoma 3924A cellsCytotoxicity, enzyme inhibitionIC50, apoptosis markers
Primary hepatocytesMetabolic impact analysisTransaldolase activity

Q. How can researchers ensure reproducibility in this compound experiments?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing :

  • Document protocols : Specify buffer compositions, incubation times, and equipment models (e.g., spectrophotometer settings for enzyme assays).
  • Use reference standards : Include positive controls like known alkylating agents (e.g., cyclophosphamide) to benchmark this compound’s efficacy .
  • Share raw data : Deposit datasets in repositories like Zenodo with metadata tags (e.g., "Lycurim_transaldolase_inhibition").

Advanced Research Questions

Q. How can contradictory data on this compound’s enzyme inhibition be resolved?

Methodological Answer: Contradictions often arise from variability in experimental conditions. A systematic approach includes:

  • Meta-analysis : Aggregate data from multiple studies (e.g., transaldolase activity across cell lines) to identify trends .
  • Kinetic studies : Use Michaelis-Menten analyses to distinguish competitive vs. non-competitive inhibition mechanisms.
  • Contextual validation : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) and compare results with historical datasets .

Q. What strategies optimize this compound’s synergism with other chemotherapeutic agents?

Methodological Answer: Synergism studies require rigorous combinatorial design:

  • Isobologram analysis : Quantify interactions (additive, synergistic, antagonistic) between this compound and agents like 3,4,5-trihydroxybenzohydroxamic acid .
  • Sequential vs. concurrent dosing : Test timing effects (e.g., pre-treatment with ribonucleotide reductase inhibitors to enhance this compound’s alkylation efficacy).
  • Mechanistic profiling : Use RNA sequencing to identify pathways upregulated/downregulated in combination therapy.

Table 2 : Key parameters for synergism studies

ParameterConsiderationTools/Methods
Dose ratioFixed vs. variable ratiosChou-Talalay method
Cell cycle phaseSynchronize cells to assess phase-specific effectsFlow cytometry

Q. How can computational modeling enhance this compound’s therapeutic targeting?

Methodological Answer: Integrate molecular dynamics (MD) and QSAR (Quantitative Structure-Activity Relationship) models:

  • Ligand-receptor docking : Predict this compound’s binding affinity to transaldolase using tools like AutoDock Vina.
  • ADMET profiling : Simulate pharmacokinetic properties (e.g., bioavailability, half-life) to prioritize in vivo testing .
  • Validation : Cross-reference computational predictions with experimental IC50 values and crystallography data (if available).

Methodological Best Practices

  • Literature reviews : Use keyword strategies (e.g., "this compound AND alkylating agents NOT industrial") in PubMed/Scopus to avoid unreliable sources .
  • Data presentation : Follow journal guidelines for figures (e.g., avoid overcrowded chemical structures; use color-coding for clarity) .
  • Ethical compliance : Ensure animal/human studies adhere to institutional review board (IRB) protocols, especially for in vivo extensions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.